17H-Cyclopenta(a)phenanthren-17-one
Description
Properties
CAS No. |
50905-54-9 |
|---|---|
Molecular Formula |
C17H10O |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C17H10O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-10H |
InChI Key |
GRMNDOXXSKOLOX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O |
Other CAS No. |
50905-54-9 |
Synonyms |
cyclopenta(a)phenanthren-17-one |
Origin of Product |
United States |
Scientific Research Applications
Overview
17H-Cyclopenta(a)phenanthren-17-one, also known as 15,16-dihydro-4-methyl-17H-cyclopenta(a)phenanthren-17-one, is a polycyclic aromatic compound with a variety of applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural properties enable it to interact with biological systems and serve as a precursor for synthesizing more complex organic compounds.
Chemistry
- Precursor for Synthesis : This compound is utilized as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation and reduction to yield derivatives useful in further research and industrial applications.
- Synthetic Routes : Common methods for synthesizing this compound include cyclization reactions involving specific precursors under controlled conditions. For example, it can be derived from 15,16-dihydro-11-methoxycyclopenta[a]phenanthren-17-one through multi-step organic reactions.
Biology
- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in oncology and endocrinology. It has been studied for its interactions with estrogen receptors, showing promise as a selective estrogen receptor modulator (SERM).
-
Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells (e.g., MCF-7 cell line) by modulating estrogen receptor activity. For instance:
Study Cell Line Concentration Effect MCF-7 10 µM 50% inhibition of proliferation HeLa 5 µM Induction of apoptosis
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including anti-cancer effects and applications in treating inflammation and pain. Its derivatives have been shown to modulate inflammatory responses and may help manage chronic pain conditions .
Industrial Applications
- Material Development : In the industrial sector, this compound is explored for developing new materials and chemical processes due to its unique chemical properties that facilitate various reactions.
Case Study 1: Antitumor Effects
A study focused on the effects of this compound on breast cancer cells revealed significant inhibition of cell proliferation at specific concentrations. This suggests its potential role in cancer therapeutics.
Case Study 2: Inflammatory Response Modulation
Research has indicated that derivatives of this compound may influence inflammatory pathways by interacting with mediators such as prostaglandins and cytokines, which are crucial in pain management and tissue repair processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Carcinogenic Activity
The carcinogenicity of 17H-cyclopenta(a)phenanthren-17-one derivatives depends on substituent position and functional groups. Key findings include:
Table 1: Impact of Substituents on Carcinogenicity
- Key Insight: Methyl groups at the 11-position and ketone groups at the 17-position are critical for high carcinogenicity. Substitutions at other positions (e.g., 7-methyl) or larger alkyl chains (e.g., ethyl) diminish activity .
Mutagenicity and Structural Relationships
- 15,16-Dihydrocyclopenta[a]phenanthren-17-one (5): Exhibits 16% lower mutagenicity than phenanthrene (4) due to cyclopentanone addition. Derivatives like 11,12-dimethyl and 16-hydroxy variants retain mutagenicity .
- Ames Test Results: All carcinogenic cyclopenta[a]phenanthrenes tested (29 compounds) were mutagenic. However, 7 non-carcinogens in the series also showed mutagenicity, suggesting additional factors drive tumorigenesis .
Metabolic Activation and DNA Binding
- Metabolite Formation : Compound VI is metabolized into reactive species (e.g., 15-hydroxy and 11-hydroxymethyl derivatives) that bind DNA, forming adducts linked to tumor initiation .
- Cell-Specific Differences : Hamster embryo cells and human HepG2 cells metabolize VI differently, with HepG2 showing lower DNA binding efficiency .
- Inhibition by 7,8-Benzflavone : This inhibitor suppresses VI’s metabolic activation and tumorigenesis by blocking enzymatic oxidation of aromatic double bonds .
Strain-Specific Tumorigenesis
In mouse studies, tumor incidence varied by strain despite similar DNA adduct formation:
- TO and C57BL Mice : Susceptible to VI-induced tumors, with TO showing shorter latency periods.
- DBA/2 Mice: Resistant to tumors, though DNA adduct formation and persistence were comparable across strains. This suggests genetic factors (e.g., repair mechanisms) influence carcinogenicity .
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The photo-promoted oxidative 6π-electrocyclization of cis-stilbene derivatives represents a cornerstone method for constructing the cyclopenta[a]phenanthren-17-one core. The synthesis begins with a double Sonogashira coupling between aryl iodides 6 and 7 and alkyne 8 , followed by partial hydrogenation using Lindlar’s catalyst to yield cis-stilbene precursor 5 (Scheme 1).
The critical electrocyclization step involves irradiating 5 at 254 nm under dilute conditions (0.001 M) to prevent intermolecular [2+2] cycloaddition side reactions. Oxidative aromatization with iodine (I₂) and propene oxide completes the transformation, yielding cyclopenta[a]phenanthren-17-one 3a in 50% yield after optimization (Table 1).
Table 1: Optimization of Photo-Promoted Electrocyclization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Wavelength | 254 nm | 20% → 50% |
| Concentration | 0.001 M | Reduced side reactions |
| Oxidant | I₂ | Higher efficiency vs. PIDA |
| Additive | Propene oxide | Stabilized intermediates |
Challenges and Mitigation Strategies
Key challenges include controlling reaction concentration to minimize [2+2] cycloaddition byproducts and selecting oxidants that avoid over-oxidation. Propene oxide enhances yield by stabilizing reactive intermediates, while dilute conditions favor intramolecular cyclization.
Lithium Chloride-Mediated Synthesis
Reaction Protocol and Conditions
A complementary approach employs lithium chloride (LiCl) in dimethylformamide (DMF) to mediate the formation of cyclopenta[a]phenanthren-17-one. The procedure involves sequential coupling of estrone derivatives with trifluoromethanesulfonic anhydride (Tf₂O), followed by LiCl-catalyzed cyclization. After aqueous workup and extraction with ethyl acetate, the crude product is purified via column chromatography, yielding 45% of the target compound.
Table 2: Key Steps in LiCl-Mediated Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Triflation | Tf₂O, Et₃N, CH₂Cl₂, 0°C → RT | Activate hydroxyl group |
| Cyclization | LiCl, DMF, 80°C | Ring closure |
| Purification | Column chromatography | Isolate product |
Advantages and Limitations
This method offers operational simplicity and avoids photochemical equipment. However, the moderate yield (45%) and need for chromatographic purification limit scalability.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Functional Group Compatibility
Electron-donating groups on the stilbene precursor enhance electrocyclization efficiency, whereas electron-withdrawing groups necessitate longer irradiation times. In contrast, the LiCl method tolerates diverse substituents but struggles with sterically hindered substrates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 17H-Cyclopenta[a]phenanthren-17-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or cyclization of phenanthrene precursors. Key optimizations include:
- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions like over-oxidation .
- Inert Atmosphere : Using nitrogen or argon to protect reactive intermediates (e.g., enolates) .
- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency in the phenanthrene core .
- Data Table :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | 70°C, N₂ | 65–75 |
| 2 | Acylation | AlCl₃, RT | 80–85 |
Q. How can NMR spectroscopy confirm the structure of 17H-Cyclopenta[a]phenanthren-17-one analogs?
- Methodological Answer :
- 1H NMR : Look for diagnostic peaks:
- Ketone protons : Absent (due to deshielding), but adjacent protons (e.g., cyclopentyl CH₂) appear at δ 2.8–3.2 ppm .
- Aromatic protons : Multiples in δ 6.5–8.5 ppm, with coupling patterns indicating substituent positions .
- 13C NMR : The ketone carbonyl resonates at δ 205–210 ppm, while aromatic carbons range from δ 120–140 ppm .
- Validation : Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
Q. What are the key considerations in designing purification protocols for cyclopenta-phenanthrenone derivatives?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate). Monitor fractions via TLC (Rf = 0.3–0.5) .
- Recrystallization : Optimal solvents include ethanol or dichloromethane-hexane mixtures .
- Safety : Handle in fume hoods with nitrile gloves due to potential carcinogenicity .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., mass spectrometry vs. NMR) when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Use HRMS to confirm molecular weight (e.g., [M+H]+ for C₁₈H₁₄O: m/z 247.0994) and compare with NMR integration .
- Isotopic Labeling : Introduce ¹³C or ²H to track unexpected fragmentation in MS .
- X-ray Crystallography : Resolve stereochemical conflicts (e.g., dihydro vs. tetrahydro configurations) .
Q. What strategies enhance regioselectivity in substitution reactions of the cyclopenta-phenanthrenone core?
- Methodological Answer :
- Directing Groups : Install electron-donating groups (e.g., –OCH₃) at C-12 to direct electrophiles to C-10 .
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity (e.g., 15 min vs. 6 hours for conventional heating) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para-substitution over ortho .
Q. How do stereochemical variations in the cyclopenta-phenanthrenone framework influence biological activity?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers .
- Activity Assays : Test diastereomers against steroid receptors (e.g., glucocorticoid) to correlate configuration with IC₅₀ values .
- Computational Docking : Predict binding affinities using software like AutoDock Vina for rational design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for dihydro vs. tetrahydro derivatives?
- Methodological Answer :
- DSC Analysis : Perform differential scanning calorimetry to confirm phase transitions .
- Sample Purity : Re-purify compounds using preparative HPLC (≥99% purity) to eliminate solvent residues .
- Crystallography : Compare unit cell parameters with literature data (e.g., CCDC entries) .
Experimental Design
Q. What in silico tools are recommended for predicting the reactivity of cyclopenta-phenanthrenone derivatives?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
